molecular formula C13H24N2O3S B2621353 Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2503206-19-5

Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2621353
CAS No.: 2503206-19-5
M. Wt: 288.41
InChI Key: NTCCPVPBIFEXBB-UHFFFAOYSA-N
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Description

Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a tert-butyl group, an imino group, and a thia-azaspirodecane core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[45]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core

    Cyclization Reaction: The initial step often involves the cyclization of a linear precursor to form the spirocyclic core. This can be achieved using a variety of cyclization agents and conditions, such as acid or base catalysis.

    Functional Group Introduction: After forming the spirocyclic core, the tert-butyl group is introduced via alkylation reactions. The imino group can be introduced through reactions with suitable amines or imine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine, altering the compound’s properties.

    Substitution: The tert-butyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism by which tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[4.5]decane-7-carboxylate
  • Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[45]decane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

This detailed overview provides a comprehensive understanding of tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate, highlighting its synthesis, reactions, applications, and unique characteristics.

Properties

IUPAC Name

tert-butyl 2-imino-2-oxo-2λ6-thia-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)6-9-19(14,17)10-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCPVPBIFEXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCS(=N)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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